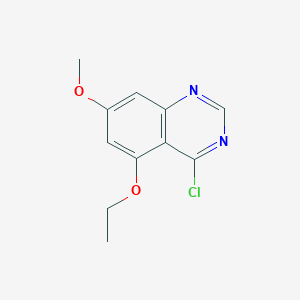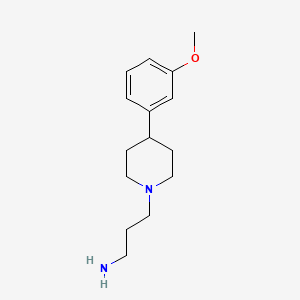![molecular formula C12H17ClN2O B8475201 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine](/img/structure/B8475201.png)
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is an organic compound that features a chloro-substituted phenyl ring, an ethoxy linker, and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and 2-pyrrolidineethanol.
Nucleophilic Substitution: The nitro group of 4-chloro-3-nitrophenol is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 4-chloro-3-aminophenol undergoes etherification with 2-pyrrolidineethanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium alkoxides are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Substitution: Formation of 4-hydroxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine or 4-alkoxy-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Applications De Recherche Scientifique
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(2-morpholin-1-yl-ethoxy)-phenylamine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-Chloro-3-(2-piperidin-1-yl-ethoxy)-phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-chloro-3-[2-(1-pyrrolidinyl)ethoxy]Benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
4-chloro-3-(2-pyrrolidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O/c13-11-4-3-10(14)9-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 |
Clé InChI |
PYAVUKVYMWKMQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
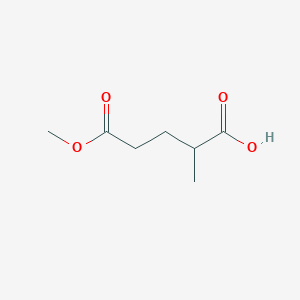
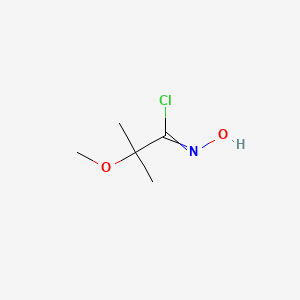
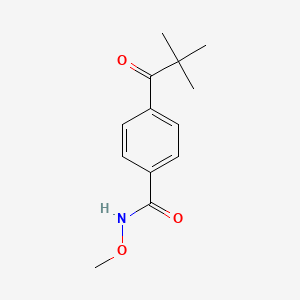
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B8475138.png)
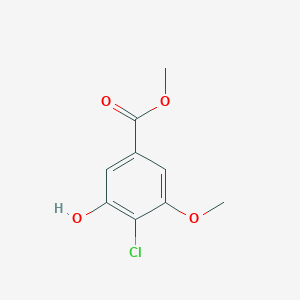
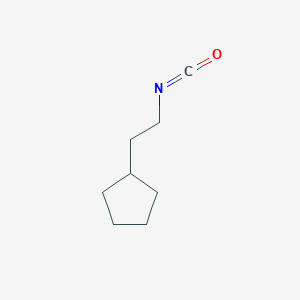
![4-[1-(2-methoxyethyl)-4-piperidinyl]Benzoic acid](/img/structure/B8475152.png)
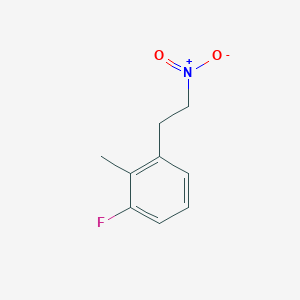
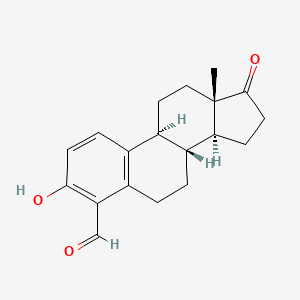
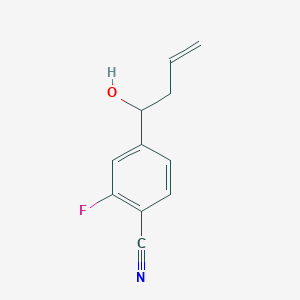
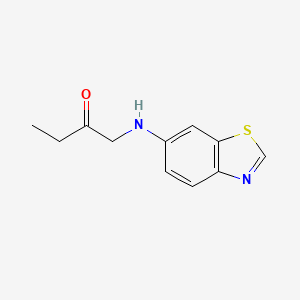
![Ethanol, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxy)]bis-](/img/structure/B8475202.png)
